molecular formula C16H14ClN3O2 B5008975 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5008975
M. Wt: 315.75 g/mol
InChI Key: REKCEODWTIZSJZ-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a pyrazoline derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound reduces the production of inflammatory mediators, leading to a reduction in inflammation, pain, and fever.
Biochemical and physiological effects:
This compound has been shown to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, this compound has been shown to possess antioxidant properties, which may protect against oxidative stress-related diseases. Additionally, this compound has been shown to possess anticonvulsant and antidepressant effects, which make it a promising candidate for the treatment of neurological disorders such as epilepsy and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its high yield of synthesis, its well-understood mechanism of action, and its potential applications in drug development. However, there are also limitations to using this compound in lab experiments. For example, the compound may have side effects that are not yet fully understood, and its efficacy may vary depending on the specific disease or condition being treated.

Future Directions

There are several future directions for research on 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate the compound's mechanism of action, particularly its effects on COX enzymes and other inflammatory mediators. Another direction is to explore the compound's potential applications in the treatment of neurological disorders such as epilepsy and depression. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-chlorobenzoyl hydrazine with 3-acetylpyridine in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazoline derivative. The yield of this reaction is typically high, and the compound can be purified by recrystallization.

Scientific Research Applications

1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been the subject of several scientific studies due to its potential applications in drug development. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and fever. Additionally, this compound has been shown to possess antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.

properties

IUPAC Name

(3-chlorophenyl)-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-11-9-16(22,13-5-3-7-18-10-13)20(19-11)15(21)12-4-2-6-14(17)8-12/h2-8,10,22H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKCEODWTIZSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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